molecular formula C20H18N2O4 B2412937 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898454-51-8

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2412937
M. Wt: 350.374
InChI Key: KHDQRKXWZNLTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide involves the condensation of 2-amino-4-methylquinoline with 2,3-dihydroxybenzoic acid to form the intermediate, which is then reacted with 2,3-dihydroxybenzoic anhydride to form the final product.

Starting Materials
2-amino-4-methylquinoline, 2,3-dihydroxybenzoic acid, 2,3-dihydroxybenzoic anhydride

Reaction
Step 1: Condensation of 2-amino-4-methylquinoline with 2,3-dihydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate., Step 2: Reaction of the intermediate with 2,3-dihydroxybenzoic anhydride in the presence of a base such as triethylamine (TEA) to form the final product., Step 3: Purification of the final product by column chromatography or recrystallization.

properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-11-15-9-14(7-12-3-2-6-22(18(12)15)20(11)24)21-19(23)13-4-5-16-17(8-13)26-10-25-16/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQRKXWZNLTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

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